molecular formula C10H7FN2OS B8327345 7-Fluoro-imidazo[2,1-b]-benzthiazole-2-methanol

7-Fluoro-imidazo[2,1-b]-benzthiazole-2-methanol

Cat. No. B8327345
M. Wt: 222.24 g/mol
InChI Key: KJZZJLBFVGGUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07691842B2

Procedure details

2-Formyl-7-fluoro-imidazo[2,1-b]-benzthiazole was prepared according to the procedure outlined in Example 1, (Step 3). Starting from 7-fluoro-imidazo[2,1-b]-benzthiazole-2-methanol (1.5 g 6.7 mmol) in methylene chloride/DMF (300 mL: 50 mL) and active MnO2 (12 g, excess), 1.1 g (78% Yield) of the aldehyde derivative was isolated as brown solid. (M+H) 221.
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
methylene chloride DMF
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
12 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:15]=[CH:14][C:5]2[N:6]3[CH:11]=[C:10]([CH2:12][OH:13])[N:9]=[C:7]3[S:8][C:4]=2[CH:3]=1>C(Cl)Cl.CN(C=O)C.O=[Mn]=O>[CH:12]([C:10]1[N:9]=[C:7]2[N:6]([CH:11]=1)[C:5]1[CH:14]=[CH:15][C:2]([F:1])=[CH:3][C:4]=1[S:8]2)=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC1=CC2=C(N3C(S2)=NC(=C3)CO)C=C1
Step Two
Name
aldehyde
Quantity
1.1 g
Type
reactant
Smiles
Step Three
Name
methylene chloride DMF
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl.CN(C)C=O
Step Four
Name
Quantity
12 g
Type
solvent
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was isolated as brown solid

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1N=C2SC3=C(N2C1)C=CC(=C3)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.